![molecular formula C21H23N3O3 B2756303 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acrylamide CAS No. 2034894-36-3](/img/structure/B2756303.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C21H23N3O3 and its molecular weight is 365.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acrylamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that incorporates a benzo[d][1,3]dioxole moiety and a pyridine-piperidine segment, which may contribute to its pharmacological properties.
- Molecular Formula : C₁₅H₁₇N₃O₃
- Molecular Weight : 259.3004 g/mol
- CAS Number : 82857-82-7
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anti-inflammatory agent. Below are some key findings from recent research:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:
- Activity against Bacterial Strains : Studies have shown that derivatives containing benzodioxole structures can inhibit the growth of various bacterial strains such as Escherichia coli and Bacillus subtilis .
- Table 1: Antibacterial Activity of Related Compounds
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) Compound A E. coli 15 µg/mL Compound B B. subtilis 10 µg/mL
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was evaluated in vivo using a lipopolysaccharide (LPS) endotoxic shock model. It was found to significantly reduce interleukin-1β (IL-1β) secretion in plasma and various tissues:
- Table 2: IL-1β Secretion Inhibition
Dose (mg/kg) | Plasma IL-1β Levels (pg/mL) | Tissue IL-1β Levels (Brain, Liver, Lung) |
---|---|---|
Control | 150 | Elevated |
10 | 80 | Reduced |
50 | 30 | Significantly reduced |
The proposed mechanism of action for the biological effects of this compound involves modulation of inflammatory pathways. Specifically, it has been suggested that the compound interacts with key signaling molecules involved in the inflammatory response:
- Caspase Pathway Activation : The compound may induce apoptosis through caspase activation.
- MAPK Pathway Modulation : Studies indicate that it may inhibit p38 MAPK signaling, which plays a critical role in inflammation .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their derivatives:
- Study on Antimicrobial Efficacy : A study demonstrated that compounds with similar structural motifs showed potent activity against Pseudomonas fluorescens, suggesting a broad-spectrum antimicrobial potential .
- In Vivo Efficacy Against Inflammation : Another study reported significant reductions in inflammatory markers in animal models treated with related compounds, indicating promising therapeutic applications for inflammatory diseases .
Aplicaciones Científicas De Investigación
Research indicates that this compound exhibits significant biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.
Antimicrobial Activity
Studies have shown that compounds with similar structural motifs to (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acrylamide demonstrate notable antimicrobial properties.
Table 1: Antibacterial Activity of Related Compounds
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Escherichia coli | 15 µg/mL |
Compound B | Bacillus subtilis | 10 µg/mL |
These findings suggest that derivatives containing the benzodioxole structure can effectively inhibit the growth of various bacterial strains.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated using in vivo models. For instance, a study utilizing a lipopolysaccharide (LPS) endotoxic shock model found that it significantly reduced interleukin-1β (IL-1β) secretion in plasma and various tissues.
Table 2: IL-1β Secretion Inhibition
Dose (mg/kg) | Plasma IL-1β Levels (pg/mL) | Tissue IL-1β Levels (Brain, Liver, Lung) |
---|---|---|
Control | 150 | Elevated |
10 | 80 | Reduced |
50 | 30 | Significantly reduced |
The proposed mechanisms for the compound's anti-inflammatory effects include modulation of inflammatory pathways, such as activation of caspases leading to apoptosis and inhibition of p38 MAPK signaling pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Study on Antimicrobial Efficacy : A study demonstrated that compounds with similar structural motifs showed potent activity against Pseudomonas fluorescens, indicating broad-spectrum antimicrobial potential.
- In Vivo Efficacy Against Inflammation : Another study reported significant reductions in inflammatory markers in animal models treated with related compounds, suggesting promising therapeutic applications for inflammatory diseases.
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c25-21(4-2-16-1-3-19-20(13-16)27-15-26-19)23-14-17-7-11-24(12-8-17)18-5-9-22-10-6-18/h1-6,9-10,13,17H,7-8,11-12,14-15H2,(H,23,25)/b4-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMPCCGSCSILQW-DUXPYHPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC3=C(C=C2)OCO3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.